molecular formula C16H11N3O3S B2579890 N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide CAS No. 171508-73-9

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2579890
CAS No.: 171508-73-9
M. Wt: 325.34
InChI Key: AUTQNYYLLVXRAZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound that contains a thiadiazole ring fused with a benzamide moietyThe molecular formula of this compound is C16H11N3O3S, and it has a molecular weight of 325.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with benzoyl chloride to form the intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific combination of a benzoyl group and a thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-13(11-7-3-1-4-8-11)17-15-18-16(22)19(23-15)14(21)12-9-5-2-6-10-12/h1-10H,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTQNYYLLVXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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